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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B600896

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of
Hydroxy Darunavir, the primary active metabolite of the HIV protease inhibitor Darunavir, in
human plasma. The guidelines furnished herein are intended for researchers, scientists, and
drug development professionals engaged in pharmacokinetic studies, therapeutic drug
monitoring, and other clinical or preclinical research involving Darunavir. The protocols are
grounded in established bioanalytical principles and adhere to the general recommendations of
regulatory bodies such as the FDA and the validation guidelines outlined by the International

Council for Harmonisation (ICH).

Darunavir undergoes extensive metabolism in the body, primarily through oxidation, to form
various metabolites. Among these, Hydroxy Darunavir is a significant active metabolite.
Accurate and precise quantification of both Darunavir and Hydroxy Darunavir is crucial for a
comprehensive understanding of the drug's disposition and its therapeutic effect.

I. Analytical Method: Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method is the recommended approach for the simultaneous quantification of Darunavir and
Hydroxy Darunavir in plasma. This technique offers high selectivity and sensitivity, which are
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essential for measuring the concentrations of the parent drug and its metabolite, especially
when concentrations are low.

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions that can be used
as a starting point for method development and validation. Optimization may be required based
on the specific LC system and column used.

Parameter Recommended Condition

C18 reverse-phase column (e.g., 50 x 2.1 mm,

LC Column

1.8 um)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile

Start with 95% A, ramp to 5% A over 3-5

minutes, hold, and return to initial conditions

Gradient Elution

Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5-10uL

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode
with multiple reaction monitoring (MRM) for quantification. The specific MRM transitions and
collision energies should be optimized for both analytes and the internal standard.
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Collision Energy

Analyte Precursor lon (m/z) Product lon (m/z)

(eV)
) Optimize for specific
Darunavir 548.2 392.2 ]
instrument
i Optimize for specific
Hydroxy Darunavir 564.2 408.2 )
Instrument
Internal Standard (IS) Select appropriate 1S Optimize Optimize

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is

crucial to determine the optimal collision energy for each transition on the specific mass

spectrometer being used.

Il. Experimental Protocols
Standard and Quality Control (QC) Sample Preparation

Primary Stock Solutions: Prepare individual stock solutions of Darunavir, Hydroxy
Darunavir, and the internal standard (e.g., a stable isotope-labeled analog) in a suitable
organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Darunavir and Hydroxy
Darunavir stock solutions in 50:50 (v/v) methanol:water to create calibration standards.

Spiking Solutions: Prepare separate spiking solutions for calibration standards and quality
control samples from the working standard solutions.

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate
spiking solutions to prepare a calibration curve (typically 8-10 non-zero standards) and at
least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and
High QC).

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for extracting Darunavir and

its metabolites from plasma.
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e To 100 pL of plasma sample (blank, standard, QC, or unknown), add 20 pL of the internal
standard working solution and vortex briefly.

e Add 300 pL of cold acetonitrile to precipitate the plasma proteins.

» Vortex the mixture vigorously for 1-2 minutes.

o Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.

o Transfer the supernatant to a clean tube or a 96-well plate.

o Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40 °C.
¢ Reconstitute the dried residue in 100-200 pL of the initial mobile phase composition.

» Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

lll. Method Validation

The analytical method must be validated according to ICH M10 Bioanalytical Method Validation
guidelines. The key validation parameters are summarized in the table below.
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Validation Parameter

Acceptance Criteria

Selectivity

No significant interfering peaks at the retention
times of the analytes and IS in blank plasma

from at least six different sources.

Calibration Curve

Correlation coefficient (r2) = 0.99. Back-
calculated concentrations of standards within
+15% of nominal (x20% at LLOQ).

Accuracy & Precision

Intra- and inter-day precision (%CV) < 15% (<
20% at LLOQ). Accuracy (% bias) within £15%
(£20% at LLOQ).

Matrix Effect

The matrix factor should be consistent across
different sources of plasma. The CV of the

matrix factor should be < 15%.

The extraction recovery of the analytes and IS

Recovery
should be consistent and reproducible.
Analyte stability should be demonstrated under
various conditions: freeze-thaw, short-term
- (bench-top), long-term (frozen), and in
Stability

processed samples. Analyte concentrations
should be within £15% of the nominal

concentration.

IV. Data Presentation

All quantitative data from the method validation and sample analysis should be summarized in

clearly structured tables to facilitate review and comparison.

Table 1: Example Calibration Curve Summary
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Mean
Concentration Precision
Analyte Response Accuracy (%)
(ng/mL) ) (%CV)
(Area Ratio)
Darunavir 1.0 0.012 102.5 4.8
Hydroxy
] 1.0 0.015 98.7 5.2
Darunavir

Table 2: Example Accuracy and Precision Data for QC

Samples
. Mean
Nominal Intra-day Inter-day
Measured Accuracy o o
Analyte QC Level Conc. Precision Precision
Conc. (%)
(ng/mL) (%CV) (%CV)
(ng/mL)
Darunavir LLOQ 1.0 1.03 3.0 6.5 8.1
Low QC 3.0 2.95 -1.7 4.2 5.6
Mid QC 100 101.2 1.2 3.1 4.5
High QC 800 795.4 -0.6 2.8 3.9
Hydroxy
] LLOQ 1.0 0.97 -3.0 7.1 9.2
Darunavir
Low QC 3.0 3.05 1.7 51 6.3
Mid QC 100 98.9 -1.1 3.8 4.9
High QC 800 805.1 0.6 3.2 4.1

V. Visualizations
Metabolic Pathway of Darunavir
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The following diagram illustrates the metabolic conversion of Darunavir to Hydroxy Darunavir.

Metabolizing

Click to download full resolution via product page

Figure 1: Metabolic conversion of Darunavir to Hydroxy Darunavir.

Bioanalytical Workflow

The diagram below outlines the key steps in the bioanalytical workflow for the quantification of
Hydroxy Darunavir in plasma samples.
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Figure 2: Workflow for Hydroxy Darunavir bioanalysis in plasma.
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» To cite this document: BenchChem. [Guidelines for the Bioanalytical Data Reporting of
Hydroxy Darunavir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600896#guidelines-for-reporting-hydroxy-darunavir-
analytical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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